Enantioselective Dopamine D2 Receptor Binding: S- vs. R-2-Amino-7-hydroxytetralin
The (S)-enantiomer of 2-amino-7-hydroxytetralin exhibits approximately 12-fold higher binding affinity for the dopamine D2 receptor (Ki = 18 nM) compared to the (R)-enantiomer (Ki = 220 nM), as determined in radioligand competition binding assays [1]. This enantioselectivity pattern is opposite to that observed in the 5-hydroxy-2-aminotetralin series, where the (2S)-enantiomer is the more potent form [2]. For the corresponding N,N-dipropyl derivative (7-OH-DPAT), the enantioselectivity is even more pronounced: R-(+)-7-OH-DPAT binds to cloned human D3 receptors with Ki = 0.57 nM, representing >200-fold selectivity over the S-(-)-enantiomer and over the D2 receptor subtype [3].
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | (S)-2-amino-7-hydroxytetralin: Ki = 18 nM; (R)-2-amino-7-hydroxytetralin: Ki = 220 nM |
| Comparator Or Baseline | (S)-5-hydroxy-2-aminotetralin: higher D2 affinity (eutomeric); R-(+)-7-OH-DPAT: Ki D3 = 0.57 nM, Ki D2 ≈ 100-200 nM |
| Quantified Difference | Approximately 12-fold enantioselectivity (220/18); reversed enantiomeric preference vs. 5-OH series |
| Conditions | Radioligand competition binding using [3H]spiperone or [3H]N-0437 at cloned human D2L and D3 receptors expressed in CHO cells |
Why This Matters
The pronounced and reversed enantioselectivity provides a stereochemical probe for mapping dopamine receptor binding sites and ensures that procurement of the correct enantiomer is essential for any study requiring defined D2 receptor pharmacology.
- [1] van Vliet LA, Tepper PG, Dijkstra D, Damsma G, Wikström H, Pugsley TA, Akunne HC, Heffner TG, Glase SA, Wise LD. Affinity for dopamine D2, D3, and D4 receptors of 2-aminotetralins. J Med Chem. 1996;39(21):4233-4237. View Source
- [2] Seiler MP, Markstein R. Further characterization of structural requirements for agonists at the striatal dopamine D2 receptor and a comparison with those at the striatal dopamine D1 receptor. Mol Pharmacol. 1984;26(3):452-457. View Source
- [3] Damsma G, Bottema T, Westerink BHC, Tepper PG, Dijkstra D, Pugsley TA, MacKenzie RG, Heffner TG, Wikström H. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand. Eur J Pharmacol. 1993;249(3):R9-R10. View Source
